molecular formula C13H15NO2 B1498752 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL CAS No. 885273-47-2

4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL

Cat. No.: B1498752
CAS No.: 885273-47-2
M. Wt: 217.26 g/mol
InChI Key: FEKRJXVGUXPGHT-UHFFFAOYSA-N
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Description

4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL is a heterocyclic compound featuring a tetrahydropyran ring fused with an indole moiety at the 6-position. The hydroxyl group at the 4-position of the tetrahydropyran ring enhances its polarity and hydrogen-bonding capacity, making it a candidate for biological applications. This compound shares structural similarities with indole-based pharmaceuticals, particularly in its ability to interact with enzymes and receptors via hydrogen bonding and π-π stacking interactions .

Evidence from indole derivatives highlights the significance of the hydroxyl group in modulating biological activity.

Properties

IUPAC Name

4-(1H-indol-6-yl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(4-7-16-8-5-13)11-2-1-10-3-6-14-12(10)9-11/h1-3,6,9,14-15H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKRJXVGUXPGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC3=C(C=C2)C=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654175
Record name 4-(1H-Indol-6-yl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-47-2
Record name Tetrahydro-4-(1H-indol-6-yl)-2H-pyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Indol-6-yl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation: Indole Functionalization

The indole core is often prepared or modified to introduce reactive substituents at the 6-position. Literature reports starting from 4,5,6,7-tetrahydroindol-4-one analogs, which provide a valuable platform for further elaboration due to their pyrrole and ketone functionalities.

Formation of the Tetrahydropyran Ring

One effective approach involves the reaction of a suitable precursor with 3,4-dihydro-2H-pyran under acid catalysis to form the tetrahydropyran ring. For example, the addition of 3,4-dihydro-2H-pyran to an indole derivative in dichloromethane with p-toluenesulfonic acid catalysis yields a tetrahydropyran intermediate.

  • Reaction conditions: Room temperature, 30 minutes stirring.
  • Work-up: Quenching with saturated sodium bicarbonate solution, extraction with ethyl acetate, drying, and purification by flash chromatography.
  • Yield: Approximately 60% for the tetrahydropyran intermediate.

Reduction to Tetrahydro-pyran-4-ol

The tetrahydropyran intermediate is then subjected to reduction, commonly using lithium aluminum hydride (LiAlH4), to convert the ketone or other oxidized functionalities to the corresponding alcohol, yielding the tetrahydro-pyran-4-ol structure.

  • Conditions: THF solvent, low temperature (0 °C) initially, then heating at 70 °C until completion.
  • Quenching: Careful addition of water to quench excess hydride.
  • Purification: Standard extraction and chromatography.
  • Yield: High, with complete consumption of starting material confirmed by TLC.

Representative Experimental Data Table

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Indole functionalization Starting from 4,5,6,7-tetrahydroindol-4-one Various (see) Varies Varies - Provides indole core with reactive sites
Tetrahydropyran ring formation 3,4-dihydro-2H-pyran, p-TsOH (acid catalyst) CH2Cl2 Room temp (rt) 30 min ~60 Acid-catalyzed ring formation
Reduction to tetrahydro-pyran-4-ol LiAlH4 THF 0 °C to 70 °C Until complete High Converts ketone to alcohol group

Additional Synthetic Notes and Research Findings

  • The use of 4,5,6,7-tetrahydroindol-4-one analogs as starting points allows access to various polyheterocyclic structures, facilitating the synthesis of the indole-containing tetrahydropyran derivatives.
  • The acid-catalyzed addition of 3,4-dihydro-2H-pyran is a well-established method for constructing tetrahydropyran rings, offering good regioselectivity and moderate to good yields.
  • Reduction with LiAlH4 is a standard, reliable method for converting ketones to alcohols, essential for achieving the tetrahydro-pyran-4-ol moiety.
  • Purification steps typically involve flash chromatography, and reaction progress is monitored by thin-layer chromatography (TLC).
  • Characterization of intermediates and final products includes spectroscopic methods such as FTIR, ^1H NMR, and high-resolution mass spectrometry (HRMS).

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and functional properties of 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL with related indole derivatives:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
This compound Indole + tetrahydropyran -OH at tetrahydropyran-4, indole-NH Potential enzyme inhibition (inferred)
1H-Indol-6-ol Indole -OH at C6 Aldose reductase inhibition (100 mM)
RWJ56110 Indole + pyrrolidine Dichlorophenyl, pyrrolidinylmethyl G-protein-coupled receptor modulation
SCH530348 Indole + benzyl groups Chlorophenyl, sulfonamide Antiplatelet agent (clinical trials)

Key Observations :

  • The hydroxyl group in this compound may enhance solubility and hydrogen-bonding interactions compared to non-hydroxylated analogs like RWJ56110 .
  • RWJ56110 and SCH530348 incorporate bulky substituents (e.g., dichlorophenyl), which improve receptor selectivity but reduce metabolic stability relative to the simpler tetrahydropyran-indole hybrid .

Hydrogen-Bonding Patterns and Crystallographic Behavior

Hydrogen bonding plays a critical role in the solid-state packing and reactivity of indole derivatives. Etter’s graph set analysis, as applied to molecular crystals, reveals that the -OH and -NH groups in this compound likely form D (donor) and A (acceptor) motifs, facilitating dimerization or chain formation . In contrast, non-hydroxylated indoles (e.g., SCH530348) exhibit weaker intermolecular interactions, relying on van der Waals forces for crystallization .

Pharmacological and Biochemical Implications

  • Receptor targeting : Bulky substituents in RWJ56110 and SCH530348 demonstrate that indole derivatives can be tailored for specific GPCRs or ion channels, though steric hindrance may limit bioavailability .

Biological Activity

4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features an indole ring fused with a tetrahydropyran moiety. The structural characteristics contribute to its interaction with biological targets, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the context of anti-cancer effects. The following sections detail specific findings related to its biological activity.

Anti-Cancer Activity

Numerous studies have evaluated the anti-proliferative effects of this compound against various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. It may also inhibit key signaling pathways involved in cell proliferation and survival.

Case Studies

  • Study on Cell Lines : A recent study assessed the cytotoxicity of this compound against several human cancer cell lines, including:
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    The results demonstrated significant inhibition of cell viability with IC50 values ranging from 0.25 to 0.58 µM across different cell lines, indicating potent anti-cancer activity .
  • Mechanistic Insights : Further investigations revealed that the compound disrupts mitochondrial membrane potential and increases reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis in cancer cells .

Data Tables

Cell LineIC50 Value (µM)Mechanism of Action
HeLa0.25Induction of apoptosis
MCF-70.36ROS generation
A5490.58Mitochondrial dysfunction

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Substituents on the indole or tetrahydropyran rings can enhance or diminish its potency.

Key Findings

  • Substituents that increase electron density on the indole ring tend to enhance cytotoxicity.
  • Modifications that introduce bulky groups may hinder cellular uptake, reducing efficacy.

Q & A

Q. What are the recommended synthetic routes for 4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:
  • Green chemistry approaches : One-pot reactions using eco-friendly catalysts (e.g., organocatalysts) under solvent-free conditions to enhance atom economy and reduce waste .
  • Cyclization reactions : Formation of the tetrahydropyran ring via acid-catalyzed cyclization of diols or ketones, followed by indole coupling using palladium-mediated cross-coupling reactions .
  • Optimization strategies : Reaction monitoring via TLC or HPLC, adjusting stoichiometry of indole derivatives, and using microwave-assisted synthesis to reduce reaction time .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :
  • Spectroscopic techniques :
  • IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and indole N–H (3400 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Assign peaks for tetrahydropyran protons (δ 3.5–4.0 ppm) and indole aromatic protons (δ 6.5–7.5 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL) to resolve molecular geometry and hydrogen bonding patterns .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory crystallographic data when determining the hydrogen bonding network of this compound?

  • Methodological Answer :
  • Graph set analysis : Classify hydrogen bonds (e.g., D–H···A motifs) to identify recurring patterns in crystal packing .
  • Refinement protocols : Use SHELX software to iteratively adjust thermal parameters and occupancy factors, especially for disordered solvent molecules .
  • Complementary techniques : Pair X-ray data with solid-state NMR or DFT-calculated electrostatic potentials to validate ambiguous interactions .

Q. How can researchers design experiments to investigate the compound's potential as a kinase inhibitor, considering its structural features?

  • Methodological Answer :
  • Molecular docking : Screen against kinase ATP-binding pockets (e.g., CDK2, EGFR) using software like AutoDock Vina, focusing on indole-pyran interactions .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified indole substituents or pyran hydroxyl groups to assess inhibitory potency .
  • Biochemical assays : Measure IC₅₀ values via fluorescence-based kinase activity assays, comparing with known inhibitors (e.g., staurosporine) .

Q. What advanced computational methods are suitable for predicting the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT calculations : Optimize transition states (e.g., B3LYP/6-31G* level) to evaluate energy barriers for substitutions at the pyran C4 position .
  • Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction pathways, particularly for polar aprotic solvents (e.g., DMF) .
  • Kinetic isotope effects (KIE) : Predict primary/secondary KIEs to distinguish between concerted and stepwise mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer :
  • Standardize conditions : Re-measure solubility in buffered solutions (pH 7.4) at 25°C using UV-Vis spectrophotometry, comparing with NIST reference data .
  • Crystallographic insights : Correlate solubility with polymorphic forms (e.g., anhydrous vs. hydrate) identified via PXRD .

Experimental Design Considerations

Q. What in vitro models are appropriate for studying the compound's metabolic stability?

  • Methodological Answer :
  • Liver microsome assays : Incubate with CYP450 isoforms (e.g., CYP3A4) and quantify parent compound degradation via LC-MS/MS .
  • Reactive metabolite screening : Use glutathione-trapping assays to detect electrophilic intermediates formed during oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1H-Indol-6-YL)-tetrahydro-pyran-4-OL

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